Methyl 5-fluorosulfonylthieno[2,3-b]thiophene-2-carboxylate
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Overview
Description
Methyl 5-fluorosulfonylthieno[2,3-b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of Methyl 5-fluorosulfonylthieno[2,3-b]thiophene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the thieno[2,3-b]thiophene core.
Esterification: The carboxylate group is introduced through esterification reactions using methanol and suitable catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Methyl 5-fluorosulfonylthieno[2,3-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorosulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-fluorosulfonylthieno[2,3-b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Methyl 5-fluorosulfonylthieno[2,3-b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group is known to enhance the compound’s reactivity, allowing it to interact with biological molecules such as enzymes and receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Methyl 5-fluorosulfonylthieno[2,3-b]thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Methyl thiophene-2-carboxylate: Lacks the fluorosulfonyl group, resulting in different reactivity and applications.
5-Fluorosulfonylthiophene-2-carboxylate: Similar structure but without the methyl ester group, affecting its solubility and reactivity.
Thieno[2,3-b]thiophene derivatives: Various substitutions on the thiophene ring can lead to different properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 5-fluorosulfonylthieno[2,3-b]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO4S3/c1-13-7(10)5-2-4-3-6(16(9,11)12)15-8(4)14-5/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUUGQZVDPQNMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)SC(=C2)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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